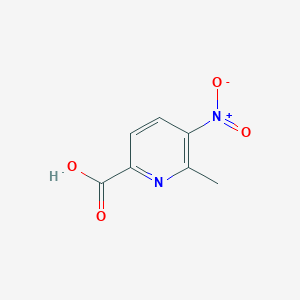
N-(2,5-dimethylphenyl)-4-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-ethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective insect repellents on the market. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-4-ethylbenzamide is not fully understood. It is believed to work by blocking the insect's ability to detect the presence of humans or animals. N-(2,5-dimethylphenyl)-4-ethylbenzamide may also act as an irritant to the insect, causing it to fly away.
生化学的および生理学的効果
N-(2,5-dimethylphenyl)-4-ethylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to be metabolized by the liver and excreted in the urine. N-(2,5-dimethylphenyl)-4-ethylbenzamide has also been shown to have a low toxicity in mammals, with no adverse effects observed at normal levels of exposure. However, N-(2,5-dimethylphenyl)-4-ethylbenzamide has been shown to be toxic to some aquatic organisms, such as fish and amphibians.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-4-ethylbenzamide is widely used in laboratory experiments as an insect repellent. It is effective at repelling a wide range of insects and is relatively easy to use. However, N-(2,5-dimethylphenyl)-4-ethylbenzamide can be toxic to some aquatic organisms, which may limit its use in certain experiments. Additionally, N-(2,5-dimethylphenyl)-4-ethylbenzamide may interfere with the behavior of some insects, which may affect the results of certain experiments.
将来の方向性
There are several future directions for research on N-(2,5-dimethylphenyl)-4-ethylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(2,5-dimethylphenyl)-4-ethylbenzamide. Another area of research is the study of the ecological impact of N-(2,5-dimethylphenyl)-4-ethylbenzamide on aquatic organisms and other non-target species. Additionally, there is a need for more research on the mechanism of action of N-(2,5-dimethylphenyl)-4-ethylbenzamide and its biochemical and physiological effects.
合成法
N-(2,5-dimethylphenyl)-4-ethylbenzamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. The resulting compound is then reacted with 2,5-dimethyl aniline to form N-(2,5-dimethylphenyl)-4-ethylbenzamide. Other methods involve the reaction of 4-ethylbenzoic acid with oxalyl chloride or phosphorus pentachloride to form the corresponding acid chloride, which is then reacted with 2,5-dimethyl aniline to form N-(2,5-dimethylphenyl)-4-ethylbenzamide.
科学的研究の応用
N-(2,5-dimethylphenyl)-4-ethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. N-(2,5-dimethylphenyl)-4-ethylbenzamide works by interfering with the insect's ability to detect the presence of humans or animals. It does this by blocking the receptors on the insect's antennae that detect the presence of carbon dioxide and other chemicals emitted by humans and animals. N-(2,5-dimethylphenyl)-4-ethylbenzamide also acts as an irritant to the insect, causing it to fly away.
特性
CAS番号 |
571174-68-0 |
|---|---|
製品名 |
N-(2,5-dimethylphenyl)-4-ethylbenzamide |
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
N-(2,5-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-7-9-15(10-8-14)17(19)18-16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChIキー |
HTHXIGCTNVELLA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



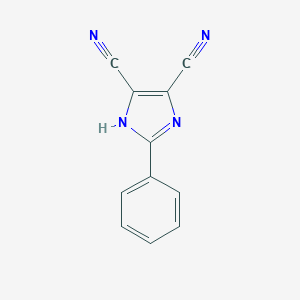

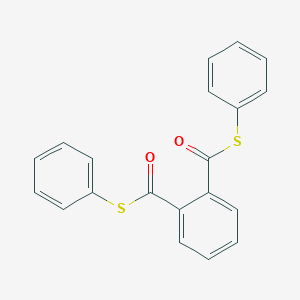
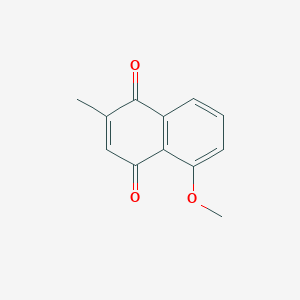
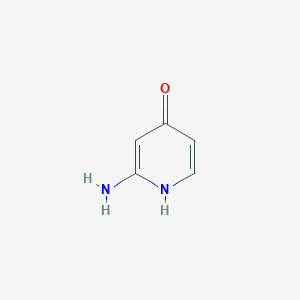
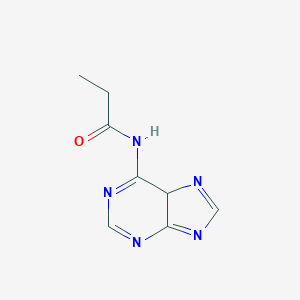
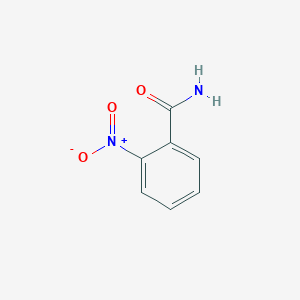
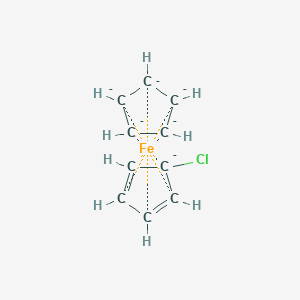
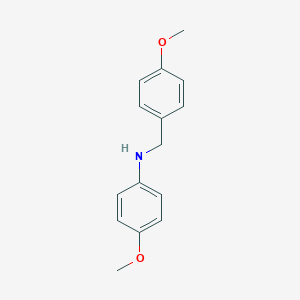
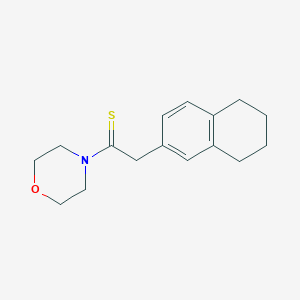
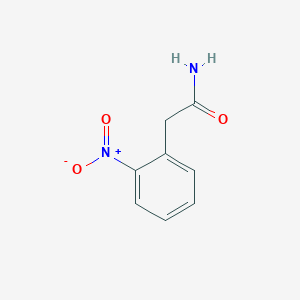
![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
